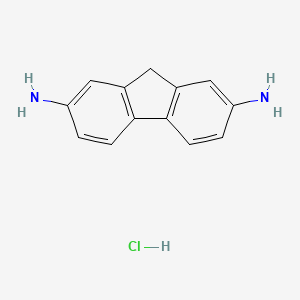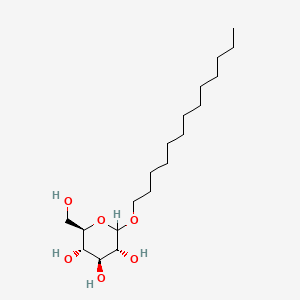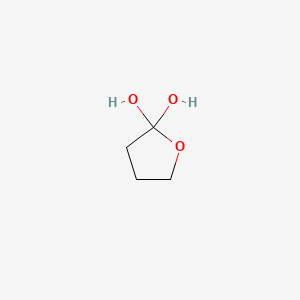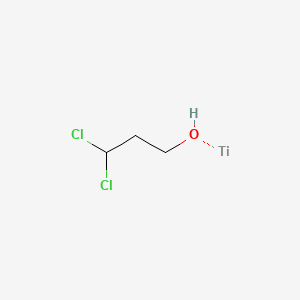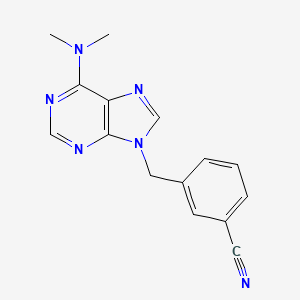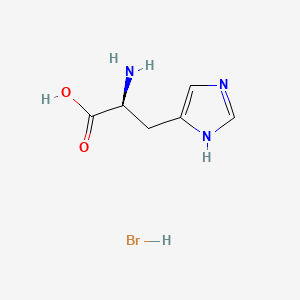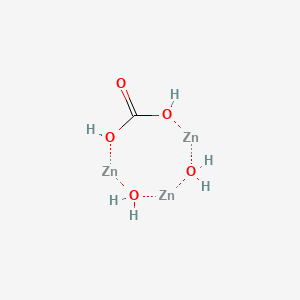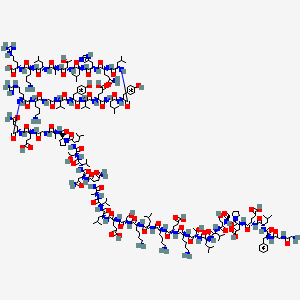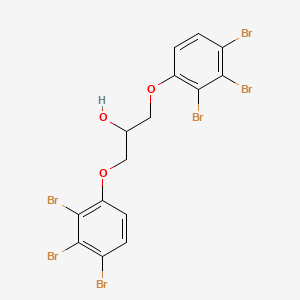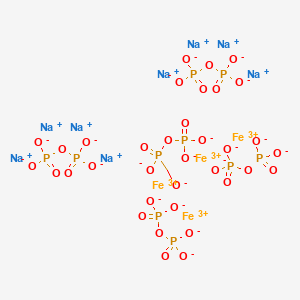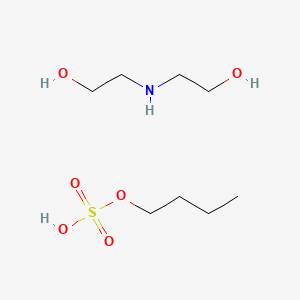
Bis(2-hydroxyethyl)ammonium butyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)ammonium butyl sulphate: is an organic compound with the molecular formula C8H21NO6S. It is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium butyl sulphate typically involves the reaction between butyl sulphate and bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyl sulphate+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium butyl sulphate
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the reaction under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)ammonium butyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are usually conducted in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and other electrophiles. The reactions are typically carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes, ketones, or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
Bis(2-hydroxyethyl)ammonium butyl sulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in biological research as a medium for cell culture and as a stabilizer for proteins and enzymes.
Medicine: It is used in pharmaceutical formulations as an excipient and in drug delivery systems.
Industry: The compound is used in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(2-hydroxyethyl)ammonium butyl sulphate involves its interaction with molecular targets and pathways in the system. The compound can form hydrogen bonds and ionic interactions with various molecules, which can influence their stability, solubility, and reactivity. These interactions can affect the overall behavior of the system and lead to the desired effects.
Comparison with Similar Compounds
Bis(2-hydroxyethyl)ammonium butyl sulphate can be compared with other similar compounds, such as:
- Bis(2-hydroxyethyl)ammonium methyl sulphate
- Bis(2-hydroxyethyl)ammonium ethyl sulphate
- Bis(2-hydroxyethyl)ammonium propyl sulphate
These compounds share similar structures and properties but differ in the length of the alkyl chain attached to the sulphate group. The unique properties of this compound, such as its higher thermal stability and solubility, make it particularly valuable in certain applications.
Properties
CAS No. |
84782-02-5 |
|---|---|
Molecular Formula |
C8H21NO6S |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
butyl hydrogen sulfate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C4H10O4S/c6-3-1-5-2-4-7;1-2-3-4-8-9(5,6)7/h5-7H,1-4H2;2-4H2,1H3,(H,5,6,7) |
InChI Key |
PXBHPPQVJQTISG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


